{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid
Description
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid is a boronic acid derivative featuring a piperazine ring substituted with an ethanesulfonyl group at the 4-position and a phenylboronic acid moiety. This compound’s structure combines the reactivity of boronic acids—key players in Suzuki-Miyaura cross-coupling reactions—with the sulfonamide functional group, which is frequently utilized in medicinal chemistry for its hydrogen-bonding capabilities and metabolic stability .
Properties
IUPAC Name |
[4-(4-ethylsulfonylpiperazin-1-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BN2O4S/c1-2-20(18,19)15-9-7-14(8-10-15)12-5-3-11(4-6-12)13(16)17/h3-6,16-17H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWBDFPFKVCXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid typically involves the reaction of 4-bromo-1-(ethanesulfonyl)piperazine with phenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. Reaction conditions typically involve moderate temperatures and atmospheric pressure .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids .
Scientific Research Applications
Pharmaceutical Applications
a. Anticancer Activity
Research indicates that boronic acids, including {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid, exhibit potential anticancer properties. They can inhibit proteasome activity, which is crucial for cancer cell survival. Studies have demonstrated that modifying the boronic acid structure can enhance its selectivity and potency against cancer cells while minimizing toxicity to normal cells .
b. Diabetes Management
Boronic acids are known for their ability to form reversible covalent bonds with diols, particularly glucose. This property has led to the development of glucose-sensitive drug delivery systems. For instance, conjugates of boronic acids with polymers have been utilized to create insulin delivery systems that release insulin in response to glucose levels, potentially improving diabetes management .
c. Antimicrobial Properties
The compound has shown efficacy as an antimicrobial agent. Boronic acids can inhibit bacterial efflux pumps, enhancing the effectiveness of antibiotics against resistant strains. This application is particularly relevant in treating infections caused by multi-drug-resistant bacteria .
Diagnostic Applications
a. Biosensors
The ability of boronic acids to bind selectively to sugars has been exploited in the development of biosensors for glucose monitoring. These sensors utilize the binding interaction between glucose and the boronic acid moiety to provide real-time glucose levels, crucial for diabetes patients .
b. Tumor Targeting
Research has indicated that boronic acid derivatives can be functionalized for targeted drug delivery to tumors. By attaching these compounds to nanoparticles or other carriers, it is possible to enhance the accumulation of therapeutic agents in tumor tissues while reducing systemic exposure and side effects .
Chemical Synthesis Applications
a. Catalysis
this compound can act as a catalyst in various organic reactions, including Suzuki coupling reactions, which are fundamental in synthesizing biaryl compounds used in pharmaceuticals and agrochemicals . The presence of the piperazine moiety enhances its solubility and reactivity in organic solvents.
b. Polymer Chemistry
The incorporation of boronic acids into polymer matrices has been explored for creating smart materials that respond to environmental stimuli such as pH or glucose concentration. These materials have potential applications in drug delivery and tissue engineering .
Case Studies
Mechanism of Action
The mechanism of action of {4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid involves its interaction with molecular targets such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s uniqueness lies in its ethanesulfonyl-piperazine substituent. Below is a detailed comparison with similar boronic acid derivatives:
Table 1: Structural and Functional Comparison
*Molecular weights estimated based on structural analogs where exact data is unavailable.
Key Differences
In contrast, methyl and ethyl groups are electron-donating, reducing reactivity in such contexts .
Solubility and Stability : Sulfonamide-containing compounds often exhibit improved solubility in polar solvents compared to alkyl-substituted analogs. However, the ethanesulfonyl group’s stability under basic or acidic conditions may differ from tert-BOC-protected derivatives, which are prone to deprotection .
Methyl- or ethyl-substituted analogs may lack this bioactivity .
Biological Activity
{4-[4-(Ethanesulfonyl)piperazin-1-yl]phenyl}boronic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group attached to a phenyl ring that is further substituted with an ethanesulfonyl-piperazine moiety. This unique structure may confer specific reactivity and binding properties, making it a candidate for various biological applications.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, which may inhibit their activity. This inhibition can influence several biochemical pathways, particularly those involved in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of boronic acid derivatives. For instance, phenylboronic acid and its derivatives have been evaluated for their antiproliferative effects across various cancer cell lines. In vitro studies using the sulforhodamine B (SRB) assay demonstrated that certain boronic acids exhibit significant cytotoxicity against cancer cells by inducing apoptosis and cell cycle arrest.
Table 1: Antiproliferative Activity of Boronic Acid Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-Fluoro-6-formylphenylboronic acid | A2780 (Ovarian) | 18.5 | Induces G2/M arrest |
| 3-Morpholino-5-fluorobenzoxaborole | MV-4-11 (Leukemia) | 15.2 | Apoptosis via caspase activation |
| This compound | TBD | TBD | TBD |
Note: TBD indicates data not yet available.
Enzyme Inhibition
The compound's mechanism as an enzyme inhibitor has been explored through its interactions with various targets. For example, it may inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism, which has implications for pain management and anxiety disorders.
Case Studies
Several studies have investigated the biological effects of piperazine derivatives similar to this compound:
- Antiproliferative Studies : A study evaluated various piperazine derivatives for their anticancer potential, revealing that modifications to the piperazine ring significantly affected their cytotoxicity against different cancer cell lines. The results indicated that specific substitutions could enhance the antiproliferative effects, suggesting a structure-activity relationship that warrants further exploration .
- Inhibition of Enzymatic Activity : Another research effort focused on the inhibition of FAAH by piperazine derivatives, demonstrating that certain modifications could lead to enhanced binding affinity and selectivity for this target, thus providing insights into potential therapeutic applications for pain relief .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
